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Abstract
N-Methyl Amisulpride, identified by the developmental code name LB-102, is a novel,

second-generation atypical antipsychotic currently under investigation for the treatment of

schizophrenia. As the N-methylated analog of the established antipsychotic Amisulpride, it

exhibits a multi-receptor antagonist profile with high affinity for dopamine D2 and D3 receptors,

as well as serotonin 5-HT7 and 5-HT2B receptors.[1][2] This structural modification is designed

to enhance lipophilicity, thereby improving its ability to cross the blood-brain barrier. This guide

provides a comprehensive technical overview of the chemical structure, physicochemical and

pharmacological properties, experimental protocols, and associated signaling pathways of N-
Methyl Amisulpride.

Chemical Structure and Properties
N-Methyl Amisulpride is a substituted benzamide derivative. The core structure is similar to

Amisulpride, with the key difference being the methylation of the amide nitrogen.
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Physicochemical Properties
A summary of the key chemical and physical properties of N-Methyl Amisulpride is presented

in Table 1.

Table 1: Chemical and Physical Properties of N-Methyl Amisulpride
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Property Value Reference(s)

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-

2-yl)methyl]-5-ethylsulfonyl-2-

methoxy-N-methylbenzamide

[2]

Synonyms
LB-102, N-Methylamisulpride,

Amisulpride impurity H
[2][3]

CAS Number 1391054-22-0 [2]

Molecular Formula C₁₈H₂₉N₃O₄S [2]

Molecular Weight 383.5 g/mol [2]

Appearance Solid powder [3]

Solubility Soluble in DMSO [3]

Storage Conditions

Dry, dark, and at 0 - 4 °C for

short term (days to weeks) or

-20 °C for long term (months to

years).

[3]

Note: Experimental data for properties such as melting point, boiling point, and pKa are not

readily available in publicly accessible literature.

Pharmacological Properties
N-Methyl Amisulpride functions as a potent antagonist at dopamine D2 and D3 receptors and

serotonin 5-HT7 and 5-HT2B receptors.[1] This multi-target engagement is believed to

contribute to its antipsychotic efficacy.

Receptor Binding Affinity
In vitro studies have characterized the binding profile of N-Methyl Amisulpride, demonstrating

high affinity for its primary targets.

Table 2: In Vitro Receptor Binding Affinities of N-Methyl Amisulpride (LB-102)
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Compound Receptor Binding Affinity (Kᵢ, nM)

N-Methyl Amisulpride (LB-102) Dopamine D2 0.82 ± 0.02 (Kd)

Dopamine D3

Not explicitly reported, but

described as a potent

antagonist.

Serotonin 5-HT7 31 ± 1 (Kd)

Amisulpride (for comparison) Dopamine D2 3.0

Dopamine D3 3.5

Serotonin 5-HT7 11.5

Kᵢ values for Amisulpride are from Abbas et al., 2009. Kd values for LB-102 are from a 2019

ACS Omega publication.[4]

Experimental Protocols
Synthesis of N-Methyl Amisulpride
While a specific, detailed synthesis protocol for N-Methyl Amisulpride from a pharmaceutical

development setting is proprietary, a general synthetic route can be inferred from the synthesis

of its parent compound, Amisulpride, followed by an N-methylation step. A plausible,

generalized laboratory-scale synthesis is outlined below.

Workflow for a Plausible Synthesis of N-Methyl Amisulpride:

Amisulpride Synthesis (Generalized) N-Methylation

4-amino-5-(ethylthio)-2-
methoxybenzoic acid Alkylation & Oxidation Condensation Amisulpride N-Methylation Reaction

(e.g., with methyl iodide)
Purification

(e.g., Chromatography) N-Methyl Amisulpride

Click to download full resolution via product page

Caption: Plausible synthetic workflow for N-Methyl Amisulpride.
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Generalized N-Methylation Protocol:

Dissolution: Dissolve Amisulpride in a suitable anhydrous aprotic solvent (e.g.,

tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride)

portion-wise to deprotonate the amide nitrogen.

Methylation: Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its

completion using thin-layer chromatography or liquid chromatography-mass spectrometry.

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with

an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column

chromatography.

Radioligand Binding Assay Protocol
This protocol is a standard method to determine the binding affinity of a compound to a specific

receptor.

Membrane Preparation: Utilize cell membranes prepared from cell lines (e.g., HEK293 or

CHO) stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptors.

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing

cofactors like MgCl₂).

Competition Binding: In a microplate, incubate the cell membranes with a fixed concentration

of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors) and a range of concentrations

of N-Methyl Amisulpride.

Incubation: Incubate at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60

minutes) to reach equilibrium.
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Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber

filters, separating bound from free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid

scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Determine the IC₅₀ value (the concentration of N-Methyl Amisulpride that

inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-

Prusoff equation.

Signaling Pathways
N-Methyl Amisulpride's therapeutic effects are mediated through the modulation of

intracellular signaling cascades downstream of the D2 and 5-HT7 receptors.

Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of

adenylyl cyclase.
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Caption: D2 receptor signaling antagonism by N-Methyl Amisulpride.
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By blocking the D2 receptor, N-Methyl Amisulpride prevents the dopamine-induced inhibition

of adenylyl cyclase, thereby leading to a relative increase in intracellular cAMP levels and

downstream signaling.

Serotonin 5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a Gαs-coupled receptor, and its activation stimulates adenylyl cyclase.
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Caption: 5-HT7 receptor signaling antagonism by N-Methyl Amisulpride.
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As an antagonist of the 5-HT7 receptor, N-Methyl Amisulpride blocks the serotonin-induced

stimulation of adenylyl cyclase, leading to a decrease in cAMP production and subsequent

modulation of downstream effectors like the ERK/MAPK pathway.

Conclusion
N-Methyl Amisulpride is a promising investigational drug for schizophrenia with a well-defined

mechanism of action as a D2/D3 and 5-HT7/5-HT2B receptor antagonist. Its enhanced

lipophilicity over Amisulpride may offer an improved therapeutic profile. This technical guide

has summarized the currently available information on its chemical structure, properties,

pharmacology, and relevant experimental methodologies to serve as a valuable resource for

the scientific community. Further research and clinical trial data will be crucial in fully

elucidating its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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